molecular formula C16H23N B14190474 1-(2-Ethylhexyl)-1h-indole CAS No. 836682-40-7

1-(2-Ethylhexyl)-1h-indole

Katalognummer: B14190474
CAS-Nummer: 836682-40-7
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: BUIHQQHBTMFKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethylhexyl)-1h-indole is an organic compound belonging to the indole family, characterized by the presence of an indole ring substituted with a 2-ethylhexyl group. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. The 2-ethylhexyl substitution enhances the compound’s lipophilicity, making it a valuable candidate for various applications in chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethylhexyl)-1h-indole typically involves the alkylation of indole with 2-ethylhexyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethylhexyl)-1h-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxindoles.

    Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield tetrahydroindoles.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Oxindoles.

    Reduction: Tetrahydroindoles.

    Substitution: Halogenated or nitro-substituted indoles.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylhexyl)-1h-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 1-(2-ethylhexyl)-1h-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction, gene expression modulation, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

    2-Ethylhexanol: A related compound used as a precursor in the synthesis of plasticizers and surfactants.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.

    1-Methylindole: Another indole derivative with different substitution patterns and applications.

Uniqueness: 1-(2-Ethylhexyl)-1h-indole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The 2-ethylhexyl group enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other indole derivatives.

Eigenschaften

CAS-Nummer

836682-40-7

Molekularformel

C16H23N

Molekulargewicht

229.36 g/mol

IUPAC-Name

1-(2-ethylhexyl)indole

InChI

InChI=1S/C16H23N/c1-3-5-8-14(4-2)13-17-12-11-15-9-6-7-10-16(15)17/h6-7,9-12,14H,3-5,8,13H2,1-2H3

InChI-Schlüssel

BUIHQQHBTMFKCB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CN1C=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.